molecular formula C8H14O2S B12957057 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide CAS No. 87947-24-8

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide

Cat. No.: B12957057
CAS No.: 87947-24-8
M. Wt: 174.26 g/mol
InChI Key: JDVVJUFZDNQVGL-UHFFFAOYSA-N
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Description

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic organic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[3.3.1]nonanes, which are known for their unique chemical properties and potential applications in various fields. The presence of the sulfur atom and the dioxide functional group imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide typically involves the reaction of sulfur dichloride or sulfuryl chloride with 1,5-cyclooctadiene. This reaction proceeds through an electrophilic addition mechanism, where the sulfur-containing reagent adds across the double bonds of the cyclooctadiene to form the bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and water, and the reaction is carried out at room temperature to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur atom and the dioxide functional group. The sulfur atom can form episulfonium intermediates, which are highly reactive and can be captured by nucleophiles . This reactivity is harnessed in synthetic applications to form complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functional group. This imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

87947-24-8

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

3λ6-thiabicyclo[3.3.1]nonane 3,3-dioxide

InChI

InChI=1S/C8H14O2S/c9-11(10)5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2

InChI Key

JDVVJUFZDNQVGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)CS(=O)(=O)C2

Origin of Product

United States

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